Sulfisozole sodium
Description
Sulfisozole sodium is a sulfonamide antibiotic with the chemical name 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide sodium salt. Its molecular formula is C₉H₈N₃NaO₃S, and its molecular weight is 261.23 g/mol . The compound is recognized under multiple CAS numbers, including 37514-39-9 (widely cited in analytical standards) and 79921-43-0 (referenced in industrial reports) , though discrepancies exist due to variations in sourcing and nomenclature.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOTUZCTLKWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfisozole sodium involves several steps:
Condensation Reaction: Toluene and pyridine are added to 3-aminoisoxazole, followed by the addition of p-acetamido-benzenesulfonyl chloride in batches. The mixture is stirred for 20-24 hours.
Hydrolysis Reaction: The condensation compound is treated with liquid caustic soda, stirred, and heated to 70-75°C for 4-5 hours. The mixture is then cooled to below 30°C, and the pH is adjusted to 4-5 using concentrated hydrochloric acid.
Salt Forming Reaction: Purified water is added to sulfisoxazole, followed by the dropwise addition of 30% liquid alkali.
Chemical Reactions Analysis
Sulfisozole sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions are not typical for this compound due to its stable sulfonamide structure.
Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sulfisozole sodium has a wide range of applications in scientific research:
Mechanism of Action
Sulfisozole sodium acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound prevents the condensation of pteridine with para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of dihydrofolic acid and ultimately folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Key Characteristics:
- Structure: The sodium salt form enhances water solubility compared to its parent acid. The SMILES notation is [Na+].Nc1ccc(cc1)S(=O)(=O)[N-]c2ccon2, indicating a sulfonamide group linked to a substituted isoxazole ring .
- Applications : Primarily used as a reference standard in HPLC analysis for food safety and pharmaceutical quality control .
- Storage : Stable at +20°C in its pure form .
Comparison with Similar Sulfonamide Compounds
Sulfisozole sodium belongs to the sulfonamide class, which shares a common sulfonamide functional group (-SO₂NH₂) but varies in substituents, affecting solubility, bioavailability, and antimicrobial activity. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents | Primary Use |
|---|---|---|---|---|---|
| This compound | C₉H₈N₃NaO₃S | 37514-39-9 | 261.23 | 3,4-dimethyl isoxazole, sodium salt | HPLC standard, antimicrobial agent |
| Sulfisoxazole (Sulfafurazole) | C₁₁H₁₃N₃O₃S | 127-69-5 | 267.30 | 3,4-dimethyl isoxazole | Broad-spectrum antibiotic |
| Sulfaquinoxaline Sodium | C₁₄H₁₂N₄NaO₂S | 967-80-6 | 323.33 | Quinoxaline ring, sodium salt | Veterinary antibiotic |
| Sulfaclozine Sodium | C₈H₆ClN₄O₂SNa | 102-65-8 | 285.67 | Chloropyridazine ring, sodium salt | Poultry coccidiostat |
| Sulfadiazine | C₁₀H₁₀N₄O₂S | 68-35-9 | 250.28 | Pyrimidine ring | Treatment of toxoplasmosis |
Key Findings:
Structural Differences: this compound vs. Sulfisoxazole: While both contain a 3,4-dimethyl isoxazole group, this compound is the sodium salt form, reducing its molecular weight (261.23 vs. 267.30) and increasing solubility . Sulfisoxazole lacks the sodium ion, making it less polar and more lipid-soluble . Sulfaquinoxaline Sodium: Incorporates a quinoxaline ring, extending its antimicrobial spectrum to Gram-negative bacteria and protozoa .
Pharmacological Activity: Sodium salts (e.g., this compound, Sulfaclozine sodium) exhibit enhanced aqueous solubility, facilitating intravenous or oral administration compared to their non-salt counterparts . Sulfadiazine demonstrates superior penetration into cerebrospinal fluid, making it effective against central nervous system infections .
Analytical Applications :
- This compound is prioritized in food safety testing due to its stability and compatibility with HPLC methods .
- Sulfisoxazole is often used as a reference standard in pharmacokinetic studies .
Regulatory and Safety Profiles: Sulfaquinoxaline sodium is restricted in livestock due to residue concerns, whereas this compound is approved for controlled use in food analysis .
Notes on Data Discrepancies
- CAS Number Variations : this compound is listed under 37514-39-9 (analytical standards) , 79921-43-0 (industrial reports) , and 73247-57-1 (HPLC standards) . These discrepancies likely arise from regional naming conventions or supplier-specific identifiers.
- Structural Clarification : Despite naming similarities, this compound and Sulfisoxazole are distinct compounds; the former is a sodium salt with a simplified isoxazole substituent, while the latter is a neutral sulfonamide .
Biological Activity
Sulfisozole sodium, a sulfonamide antibiotic, has been utilized primarily in veterinary medicine, particularly in aquaculture, for its antimicrobial properties. This article explores its biological activity, mechanisms of action, efficacy against various pathogens, and relevant case studies.
This compound functions by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate, which bacteria require for DNA and RNA synthesis. By blocking this pathway, this compound effectively prevents bacterial growth and replication.
Efficacy Against Pathogens
This compound has demonstrated variable efficacy against different bacterial strains. Its effectiveness is often measured in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Efficacy of this compound Against Selected Pathogens
| Pathogen | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|
| Pseudomonas plecoglossicida | >1000 | >1000 |
| Flavobacterium psychrophilum | 110 | 220 |
| Nocardia seriolae | 50 | 100 |
*Data derived from various studies assessing the antibacterial activity of this compound against aquatic pathogens .
Case Study 1: Treatment of Flavobacterium Infections in Fish
In a controlled study, this compound was administered to fish infected with Flavobacterium psychrophilum. The treatment resulted in a significant reduction in mortality rates compared to untreated controls. The study reported that while this compound was effective against Flavobacterium, it showed no efficacy against Pseudomonas plecoglossicida, highlighting the importance of pathogen-specific treatment strategies .
Case Study 2: Use in Aquaculture for Nocardiosis
This compound has been approved for use in aquaculture to treat nocardiosis caused by Nocardia seriolae. In trials involving infected fish populations, treatment with this compound led to improved survival rates and reduced clinical signs of disease. The study emphasized the compound's role as a critical therapeutic agent in managing bacterial infections in aquaculture settings .
Research Findings
Recent research utilizing advanced analytical techniques has further elucidated the biological activity of this compound. For instance, mass spectrometry studies have identified specific protein interactions that may enhance our understanding of its mechanism at the molecular level . Additionally, investigations into the pharmacokinetics of this compound have shown that its absorption and distribution can vary significantly based on the mode of administration and the species treated.
Q & A
Q. What are the key physicochemical properties of Sulfisozole sodium that influence its experimental handling and stability in aqueous solutions?
this compound (C₉H₈N₃NaO₃S, CAS 37514-39-9) requires strict storage at 0°C–6°C to prevent degradation, as its hygroscopic nature may alter solubility and reactivity in aqueous media . Researchers should prioritize characterizing its melting point, pH-dependent solubility, and stability under varying temperatures using techniques like differential scanning calorimetry (DSC) and UV-Vis spectroscopy. Reference standards from databases like NIST Chemistry WebBook ensure data validation .
Q. How should researchers design controlled experiments to assess this compound's antimicrobial efficacy against common bacterial strains?
Employ a factorial design with variables such as concentration gradients (e.g., 0.1–100 μg/mL), bacterial species (e.g., E. coli, S. aureus), and exposure times. Include positive controls (e.g., known sulfonamides) and negative controls (solvent-only). Use broth microdilution assays to determine minimum inhibitory concentrations (MICs), ensuring statistical power via sample size calculations (e.g., ANOVA with post-hoc tests) .
Q. What spectroscopic techniques are most suitable for characterizing this compound's purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is optimal for purity assessment, while nuclear magnetic resonance (NMR; ¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy confirm structural features like sulfonamide and triazole moieties. Cross-reference spectral data with literature or synthetic derivatives to identify impurities .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported data on this compound's solubility profiles across different solvent systems?
Replicate studies under identical conditions (e.g., solvent polarity, temperature) to isolate variables. Use advanced solubility measurement techniques like shake-flask or potentiometric titration, and apply Hansen solubility parameters to predict solvent compatibility. Address discrepancies through meta-analysis of peer-reviewed datasets, highlighting methodological variances (e.g., equilibration time, particle size) .
Q. How can researchers optimize experimental parameters for synthesizing this compound derivatives with enhanced bioactivity?
Employ Design of Experiments (DoE) to systematically vary reaction conditions (e.g., pH, temperature, catalysts). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using mass spectrometry (MS). Compare bioactivity through structure-activity relationship (SAR) studies, focusing on substituent effects on the triazole-sulfonamide scaffold .
Q. What computational approaches predict this compound's interactions with bacterial enzyme targets?
Use molecular docking (e.g., AutoDock Vina) to model binding affinities with dihydropteroate synthase (DHPS), a key sulfonamide target. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-correlate computational results with enzymatic inhibition assays (e.g., spectrophotometric NADPH oxidation) .
Q. How do in vitro and in vivo pharmacokinetic studies of this compound differ in methodological design?
In vitro studies focus on permeability (e.g., Caco-2 cell monolayers) and metabolic stability (e.g., liver microsomes), while in vivo designs require species-specific dosing (e.g., rodent models) and plasma sampling for pharmacokinetic profiling (AUC, Cₘₐₓ). Account for interspecies metabolic differences by analyzing cytochrome P450 isoform activity .
Methodological Considerations
- Data Presentation : Use tables to summarize physicochemical properties (e.g., solubility, logP) and bioactivity data, ensuring alignment with journal guidelines (e.g., Beilstein Journal’s requirements for supplementary materials) .
- Reproducibility : Document experimental protocols in detail, including equipment calibration and batch-specific reagent sources. Share raw data via repositories like Zenodo to facilitate replication .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and justify sample sizes using power analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
